molecular formula C29H30N2O2S B299836 N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No. B299836
M. Wt: 470.6 g/mol
InChI Key: WARVLMREDBMFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, also known as Compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X involves the modulation of various signaling pathways and molecular targets. In cancer research, N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In inflammation research, N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In inflammation research, N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurodegenerative disease research, N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Another advantage is its potential therapeutic applications in various fields of medicine. However, one limitation is the lack of clinical studies on the safety and efficacy of N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X in humans.

Future Directions

There are several future directions for the scientific research of N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X. One direction is the development of more efficient and cost-effective synthesis methods for N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X. Another direction is the investigation of the safety and efficacy of N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X in clinical trials. Additionally, the exploration of the potential therapeutic applications of N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X in other fields of medicine, such as cardiovascular disease and metabolic disorders, is another future direction. Finally, the identification of novel molecular targets and signaling pathways for N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X could lead to the development of more effective therapies for various diseases.

Synthesis Methods

N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenyl isothiocyanate with 5-ethyl-4-(4-methoxyphenyl)-2-thiohydantoin. The resulting product is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent to yield N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X. The purity and yield of N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X can reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurodegenerative disease research, N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide X has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Product Name

N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Molecular Formula

C29H30N2O2S

Molecular Weight

470.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C29H30N2O2S/c1-5-26-28(23-13-15-24(33-4)16-14-23)30-29(34-26)31(25-17-11-20(2)19-21(25)3)27(32)18-12-22-9-7-6-8-10-22/h6-11,13-17,19H,5,12,18H2,1-4H3

InChI Key

WARVLMREDBMFQP-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)C)C)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)C)C)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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